molecular formula C16H15NO4 B2475981 Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate CAS No. 925088-20-6

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Katalognummer: B2475981
CAS-Nummer: 925088-20-6
Molekulargewicht: 285.299
InChI-Schlüssel: APOIWVCMIYZHBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (CAS 925088-20-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C16H15NO4 and a molecular weight of 285.30, this benzoate derivative features a carbamoyl bridge linked to a 4-methoxyphenyl group, making it a valuable building block in medicinal chemistry . This structure aligns with para-aminobenzoic acid (PABA)-like scaffolds, which are recognized as privileged structures in drug discovery for their versatility and ability to undergo diverse chemical modifications . As a PABA analog, this compound serves as a critical precursor for synthesizing novel molecules with potential therapeutic applications. Its structural framework is of significant interest in developing agents with antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory properties, as suggested by the broad biological activities observed in PABA-derived compounds . Researchers can utilize this chemical to create targeted libraries for high-throughput screening or to develop specific inhibitors, such as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research . The product is explicitly provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Eigenschaften

IUPAC Name

methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(10-11)16(19)21-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOIWVCMIYZHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Profile & Characterization Strategy: Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

[1]

Executive Summary

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (CAS: 925088-20-6) acts as a pivotal "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and peptidomimetics.[1] Structurally, it represents a desymmetrized derivative of isophthalic acid, featuring an orthogonal protecting group strategy: a base-labile methyl ester and a stable diaryl amide.[1]

This guide provides a standardized framework for synthesizing, characterizing, and profiling this molecule, designed for researchers requiring high-purity intermediates for Structure-Activity Relationship (SAR) libraries.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

The molecule combines a lipophilic core with distinct hydrogen-bonding motifs.[1] The presence of the p-methoxy group on the aniline ring increases electron density, potentially influencing metabolic stability and solubility compared to unsubstituted analogs.[1]

Table 1: Calculated & Predicted Physicochemical Data

Note: Values below are calculated based on consensus cheminformatics models (ChemAxon/ACD/Labs) and should be validated experimentally.

PropertyValue / RangeSignificance in Drug Design
Molecular Formula C₁₆H₁₅NO₄Core stoichiometry.[1]
Molecular Weight 285.30 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).[1]
cLogP (Lipophilicity) 2.8 – 3.2Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).
TPSA ~65 Ų<140 Ų suggests high probability of oral bioavailability.
H-Bond Donors (HBD) 1 (Amide NH)Critical for active site binding (e.g., hinge region of kinases).[1]
H-Bond Acceptors (HBA) 4 (Ester, Amide C=O, Ether)Interaction points for solvent water or protein residues.
Predicted Melting Point 135 – 155 °CCrystalline solid expected; high MP driven by intermolecular H-bonding/stacking.[1]
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility; requires co-solvents (DMSO/PEG) for biological assays.
Part 2: Synthetic Protocol (Self-Validating System)

Objective: Synthesize the target molecule via amide coupling of Monomethyl isophthalate and p-Anisidine. Method Selection: The HATU-mediated coupling is chosen over thionyl chloride to prevent transesterification of the methyl ester and to minimize side reactions with the electron-rich anisidine.[1]

Reagents:
  • Monomethyl isophthalate (CAS: 1877-71-0) - Limiting Reagent[1]

  • p-Anisidine (CAS: 104-94-9) - 1.1 equiv[1]

  • HATU (Coupling Agent) - 1.2 equiv[1]

  • DIPEA (Base) - 2.5 equiv

  • DMF (Solvent) - Anhydrous[1]

Step-by-Step Workflow:
  • Activation: In a flame-dried round-bottom flask, dissolve Monomethyl isophthalate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and stir for 5 minutes under Nitrogen.

  • Coupling: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add p-Anisidine (1.1 equiv) slowly.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Checkpoint: Product spot should be less polar than the amine but more polar than the ester starting material.

  • Quench & Workup (Critical for Purity):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash 1: 1N HCl (x2) – Removes unreacted p-Anisidine and DIPEA.[1]

    • Wash 2: Sat. NaHCO₃ (x2) – Removes unreacted acid and HATU byproducts.

    • Wash 3: Brine (x1) – Drying step.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from hot EtOH or purify via Flash Chromatography (Gradient: 0→40% EtOAc in Hexanes).

Visualization: Synthesis & Purification Logic

SynthesisWorkflowStartMonomethylIsophthalateActivationActivation(HATU/DIPEA)Start->Activation DMF, N2CouplingAmine Addition(p-Anisidine)Activation->Coupling Activated EsterWorkupAcid/BaseExtractionCoupling->Workup 4-6 hrs, RTProductTarget Amide(>95% Purity)Workup->Product Recrystallization

Figure 1: Step-wise synthetic pathway emphasizing the removal of impurities via acid/base extraction logic.

Part 3: Analytical Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the carboxylic acid proton (~11-13 ppm) confirms successful coupling.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

  • δ 10.2 ppm (1H, s): Amide -NH- .[1] (Diagnostic peak: confirms amide bond formation).

  • δ 8.5 – 7.5 ppm (4H, m): Isophthalate aromatic protons.

  • δ 7.6 & 6.9 ppm (4H, dd): p-Anisidine AA'BB' system.[1]

  • δ 3.90 ppm (3H, s): Methyl ester (-COOCH₃ ).[1]

  • δ 3.75 ppm (3H, s): Methoxy group (-OCH₃ ) on the aniline ring.[1]

Part 4: Physicochemical Profiling Protocols

Once synthesized, the compound must be profiled for its suitability in biological assays.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium.[1]

  • Add excess solid compound (~2 mg) to 1 mL of buffer (PBS pH 7.4) in a glass vial.

  • Shake at 25°C for 24 hours.

  • Filter suspension through a 0.45 µm PVDF filter.[1]

  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Target: If < 5 µM, formulation strategies (cyclodextrins) are required for animal studies.

Protocol B: Chemical Stability (Hydrolysis)

Rationale: The methyl ester is susceptible to hydrolysis by esterases or extreme pH.[1]

  • Incubate compound (10 µM) in:

    • PBS (pH 7.4)

    • Simulated Gastric Fluid (pH 1.2)

    • Rat Plasma (Esterase activity)

  • Sample at 0, 1, 4, and 24 hours.

  • Analyze via LC-MS/MS for the appearance of the hydrolyzed product (Carboxylic Acid, MW ~271).

Visualization: Solubility & Stability Decision Tree

ProfilingTreeSampleSynthesizedSampleSolubilityAq. Solubility(PBS pH 7.4)Sample->SolubilityStabilityPlasma Stability(Esterase Assay)Sample->StabilityHighSol> 50 µMDirect UseSolubility->HighSolLowSol< 10 µMRequires FormulationSolubility->LowSolStablet1/2 > 60 minSystemic ExposureStability->StableUnstablet1/2 < 10 minProdrug BehaviorStability->Unstable

Figure 2: Decision matrix for biological assay suitability based on solubility and metabolic stability data.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54447022 (Analogous Structure). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1]

A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational techniques are pivotal in accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth technical overview of the in silico modeling and molecular docking workflow as applied to Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, a compound of interest for its potential scaffold properties in medicinal chemistry. We will navigate the theoretical underpinnings and practical execution of a structure-based drug design (SBDD) protocol, from initial target selection to the critical analysis of docking results. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into making informed experimental choices and ensuring the scientific integrity of the generated data.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey from a "hit" compound to a clinically approved drug is a multi-stage, resource-intensive process.[3][4] In silico methodologies, such as molecular docking, have emerged as indispensable tools, allowing for the rapid, cost-effective screening of vast chemical libraries and the detailed study of molecular interactions that govern biological activity.[2][5][6]

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (CAS No. 925088-20-6) is an ester derivative with a molecular formula of C16H15NO4.[7] Its structure, featuring a central benzoyl ring linked to a methoxyphenylcarbamoyl moiety, presents a compelling scaffold for exploring interactions with biological targets. The primary objective of molecular docking is to predict the preferred binding orientation (pose) and affinity (binding energy) of a ligand when it interacts with a target macromolecule, typically a protein.[8][9][10] This predictive power enables us to prioritize candidates for synthesis and in vitro testing, thereby streamlining the drug discovery pipeline.[3]

This guide will delineate a self-validating, step-by-step protocol for conducting a docking study on this molecule, emphasizing the rationale behind each procedural choice.

Theoretical Framework: The "Digital Handshake"

Molecular docking simulates the interaction between a small molecule (the ligand) and a protein (the receptor) at an atomic level.[5] The process can be conceptualized as a "digital handshake" governed by two key components: a search algorithm and a scoring function .[5][11]

  • Search Algorithm: This component explores the vast conformational space of the ligand within a defined region of the protein, typically the active site. It generates a multitude of possible binding poses.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a numerical score representative of the binding affinity (e.g., in kcal/mol).[12] This function approximates the free energy of binding by considering forces like hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions.[13][14] A more negative score generally indicates a more favorable binding interaction.[12][15]

The ultimate goals of a docking simulation are to accurately predict the binding mode and to rank different ligands based on their predicted affinity.[9][11]

A Comprehensive In Silico Workflow

A robust and reproducible docking study follows a structured workflow. Each step is critical for the validity of the final results.

In Silico Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation & Next Steps Target_Selection Target Identification & Retrieval (PDB) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Molecular Interaction Visualization Pose_Analysis->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization Experimental_Validation Experimental Validation (In Vitro) Lead_Optimization->Experimental_Validation

Caption: A generalized workflow for in silico molecular docking studies.

Part 1: Target Identification and Preparation

Expertise: The choice of a biological target is the most critical first step. It must be a "druggable" target, meaning its modulation can lead to a therapeutic effect.[3] For this guide, we will select a hypothetical target: Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology. We will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 1M17) from the RCSB Protein Data Bank.

Protocol: Protein Preparation

  • Obtain Structure: Download the PDB file (e.g., 1M17.pdb) from the .

  • Clean the Structure:

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-factors) and may have multiple protein chains. These must be removed to avoid interference with the docking calculation.[16][17]

    • Action: Using a molecular visualization tool like UCSF Chimera or PyMOL, delete all water molecules (HOH).[18] Remove any co-crystallized ligands and select only the protein chain of interest (e.g., Chain A).[16]

  • Add Hydrogens and Charges:

    • Rationale: Hydrogen atoms are typically absent in crystal structures but are crucial for defining hydrogen bond networks and proper ionization states.[16][17] Assigning partial charges is necessary for calculating electrostatic interactions.

    • Action: Use a preparation tool, such as the Dock Prep tool in Chimera or AutoDock Tools (ADT), to add polar hydrogens and assign Gasteiger charges.[16][18][19]

  • Save the Prepared Receptor: Save the final, prepared protein structure in the PDBQT format, which is required by AutoDock Vina and includes atomic partial charges and atom types.[19]

Part 2: Ligand Preparation

Expertise: The ligand's starting conformation can significantly impact the docking outcome. A 2D structure must be converted to a 3D conformation and then energy-minimized to find a low-energy, chemically realistic starting pose.[20][21]

Protocol: Ligand Preparation

  • Obtain 2D Structure: The structure of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate can be drawn using software like ChemDraw or obtained from a database like PubChem using its SMILES string: COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=O)OC.

  • Convert to 3D and Energy Minimize:

    • Rationale: Energy minimization optimizes the ligand's geometry to a stable, low-energy state, removing any atomic clashes and ensuring realistic bond lengths and angles.[21][22] This provides a more credible starting point for the docking algorithm.[20]

    • Action: Use a tool like Avogadro or OpenBabel.[23] Import the 2D structure, add hydrogens, and perform an energy minimization using a suitable force field (e.g., MMFF94).[21][23]

  • Define Torsional Bonds and Save:

    • Rationale: The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations.

    • Action: Using AutoDock Tools, define the rotatable (torsional) bonds for the ligand.

  • Save the Prepared Ligand: Save the final, prepared ligand in the PDBQT format.

Part 3: Molecular Docking Simulation

Expertise: We will use AutoDock Vina , a widely adopted open-source docking program known for its speed and accuracy.[24][25][26] A key step is defining the "search space" or "grid box" — a three-dimensional cube centered on the protein's active site where Vina will search for binding poses.[26]

Protocol: Docking with AutoDock Vina

  • Define the Grid Box:

    • Rationale: The grid box confines the docking search to the biologically relevant binding pocket, increasing efficiency and reducing false positives. Its size should be large enough to accommodate the ligand in various orientations but not so large as to encompass irrelevant parts of the protein surface.

    • Action: In AutoDock Tools, load the prepared receptor. Center the grid box on the co-crystallized ligand from the original PDB file (if available) or on key active site residues identified from literature. A typical size is 25x25x25 Å.[10] Note the center coordinates (x, y, z) and dimensions.

  • Create a Configuration File:

    • Rationale: Vina uses a simple text file to specify the input files and docking parameters.

    • Action: Create a text file (e.g., config.txt) with the following information:

      exhaustiveness controls the thoroughness of the search; a higher value increases computational time but may yield more accurate results.[25]

  • Run the Docking Simulation:

    • Action: Execute Vina from the command line: vina --config config.txt --out result.pdbqt --log log.txt

Post-Docking Analysis: From Data to Insight

Expertise: The raw output of a docking simulation is a set of binding poses and their corresponding scores.[8] This data is meaningless without careful analysis and visualization. The primary goal is to identify poses that are both energetically favorable (low score) and form chemically sensible interactions with key active site residues.[15]

Docking Result Analysis cluster_eval Evaluation Criteria cluster_interactions Interaction Types Docking_Output Docking Output (Poses & Scores) Binding_Affinity Binding Affinity (Score) < -7.0 kcal/mol Docking_Output->Binding_Affinity RMSD RMSD < 2.0 Å (if redocking) Docking_Output->RMSD Interactions Molecular Interactions Docking_Output->Interactions Final_Pose Validated Binding Pose Binding_Affinity->Final_Pose RMSD->Final_Pose H_Bonds Hydrogen Bonds Interactions->H_Bonds Hydrophobic Hydrophobic Interactions Interactions->Hydrophobic Pi_Pi π-π Stacking Interactions->Pi_Pi H_Bonds->Final_Pose Hydrophobic->Final_Pose Pi_Pi->Final_Pose

Caption: Key criteria for analyzing and validating molecular docking results.

Interpreting the Docking Score

The docking score, or binding affinity, is an estimate of the binding free energy.[12]

  • Strong Binding: Scores of -10 to -13 kcal/mol suggest strong interactions.[12]

  • Moderate Binding: Scores between -7 and -9 kcal/mol indicate moderate interactions.[12]

  • Weak Binding: Scores greater than -6 kcal/mol generally suggest weak binding.[12]

It is crucial to remember that this is a predictive value and should be used for ranking and prioritization, not as an absolute measure of binding strength.[8][25]

Hypothetical Pose Binding Affinity (kcal/mol) Interacting Residues (EGFR Active Site) Interaction Types
1-9.2Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic
2-8.5Cys797, Leu844, Thr790Hydrophobic, van der Waals
3-7.8Met793, Asp855Hydrogen Bond
Visualizing Molecular Interactions

Trustworthiness: Simply relying on the top score is insufficient.[12] The top-ranked pose must be visually inspected to ensure it makes sense from a biochemical perspective. Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are key players in stabilizing the ligand within the protein's binding pocket.[27][28]

  • Load Complex: Open the prepared receptor PDBQT file and the docking result PDBQT file in a visualization tool like PyMOL or UCSF Chimera.

  • Identify Interactions: Analyze the top-scoring pose for key interactions:

    • Hydrogen Bonds: These are critical for specificity and stability.[13][14] Look for H-bonds between the ligand's polar atoms (e.g., the carbonyl oxygen and amide nitrogen) and residues in the EGFR hinge region (e.g., Met793).

    • Hydrophobic Interactions: The methoxy-phenyl and benzoate rings of the ligand can form favorable hydrophobic interactions with non-polar residues in the binding pocket, such as Leu718 and Val726.[13][14][27] These interactions are a major driving force for binding.[28]

  • Generate 2D/3D Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler to generate clear 2D diagrams that summarize these interactions.[29]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate. The hypothetical docking against the EGFR kinase domain suggests that this molecule possesses features conducive to binding, including hydrogen bond donors/acceptors and hydrophobic moieties. The top-ranked pose, with a binding affinity of -9.2 kcal/mol, indicates a moderate-to-strong interaction potential, forming key hydrogen bonds and hydrophobic contacts within the active site.

This computational "hit" provides a strong foundation for the next steps in the drug discovery process:

  • Lead Optimization: Synthesizing analogues of the parent molecule to improve potency and selectivity.

  • Experimental Validation: Performing in vitro enzymatic assays to confirm the inhibitory activity and determine an IC50 value.

  • Advanced Simulations: Running molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[6]

By integrating robust computational modeling with experimental validation, we can significantly enhance the efficiency and success rate of modern drug discovery endeavors.

References

  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]

  • When (and Why) You Should Minimize Ligands Before Docking - SAMSON Blog. (n.d.). SAMSON. Retrieved February 22, 2026, from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved February 22, 2026, from [Link]

  • Roy, K., Kar, S., & Das, R. N. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE, 5(8), e12029.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Protein Function and Ligand Binding | Biochemistry Class... (2024, August 9). Fiveable. Retrieved February 22, 2026, from [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB | Class Central. (n.d.). Class Central. Retrieved February 22, 2026, from [Link]

  • Liong, S., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(9), 1072.
  • Hydrophobic interactions and hydrogen bonding between ligands and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The value of computational chemistry. (2026, January 29). Medicines Discovery Catapult. Retrieved February 22, 2026, from [Link]

  • Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. Retrieved February 22, 2026, from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025, September 14). LinkedIn. Retrieved February 22, 2026, from [Link]

  • Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling. (2023, September 22). Longdom Publishing. Retrieved February 22, 2026, from [Link]

    • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved February 22, 2026, from [Link]

  • Drug discovery principles. (2021, March 12). Stereoelectronics. Retrieved February 22, 2026, from [Link]

  • Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. (2025, May 18). LinkedIn. Retrieved February 22, 2026, from [Link]

  • Kumar, A. & Kumar, C. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview.
  • Osoro, O. I., & Onsinyo, J. M. (2025, March 10). Effects of Structure Minimization on The Docking Score and Docking Time During Computational Analysis Using the Chimera Software. Biores Scientia. Retrieved February 22, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved February 22, 2026, from [Link]

  • How do I perform energy minimization of ligands before docking? (2015, May 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Protein-ligand docking with MOE. (n.d.). University of Illinois. Retrieved February 22, 2026, from [Link]

  • (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • How can i validate a docking protocol? (2017, December 28). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 22, 2026, from [Link]

  • Energy minimization using openbabel. (2022, July 4). YouTube. Retrieved February 22, 2026, from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). GitHub. Retrieved February 22, 2026, from [Link]

  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. (n.d.). Journal of Biomedical Research. Retrieved February 22, 2026, from [Link]

  • Small Molecule Ligand Docking Service. (2024, November 26). BV-BRC. Retrieved February 22, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. (2025, January 20). KnE Publishing. Retrieved February 22, 2026, from [Link]

  • AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. Retrieved February 22, 2026, from [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). Bond University. Retrieved February 22, 2026, from [Link]

  • Methyl 4-[methoxy(methyl)carbamoyl]benzoate. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note: Scalable, High-Yield Synthesis of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Scope and Application

This application note details a robust, high-yield protocol for the synthesis of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (CAS: 925088-20-6). This molecule features a core benzene ring substituted with a methyl ester at the meta position relative to a secondary amide linkage. It serves as a critical intermediate in the development of kinase inhibitors and liquid crystalline materials.

Retrosynthetic Analysis

To achieve high yield and scalability, we avoid direct condensation of the dicarboxylic acid (which leads to polymerization or statistical mixtures). Instead, we utilize Monomethyl isophthalate as the starting scaffold.

The synthesis is designed around two distinct pathways:

  • Method A (Primary - Industrial/Scale-up): Acid Chloride Activation via Thionyl Chloride (

    
    ). This method is preferred for scales >10g due to superior atom economy and simplified workup (precipitation).
    
  • Method B (Secondary - HTS/Discovery): Direct coupling using HATU. Preferred for milligram-scale combinatorial chemistry where reagent cost is negligible compared to time.

Strategic Pathway Diagram

The following logic flow illustrates the critical decision points and reaction pathway.

Synthesis_Pathway SM1 Monomethyl Isophthalate (Start) Activation Activation Strategy SM1->Activation RouteA Method A: Acid Chloride (SOCl2, Reflux) Activation->RouteA Scale >5g High Yield RouteB Method B: HATU Coupling (DIPEA, RT) Activation->RouteB Scale <100mg Mild Cond. Intermediate Activated Species (R-COCl or Active Ester) RouteA->Intermediate RouteB->Intermediate Product Methyl 3-[(4-methoxyphenyl) carbamoyl]benzoate Intermediate->Product Amide Bond Formation Amine + p-Anisidine (Nucleophile) Amine->Product

Caption: Decision matrix for synthesis routes based on scale and available equipment.

Part 2: Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.[1]Equiv.[2][3]Role
Monomethyl isophthalate 1877-71-01.0Limiting Reagent
p-Anisidine 104-94-91.1Nucleophile
Thionyl Chloride (

)
7719-09-73.0Activator (Method A)
Triethylamine (TEA) 121-44-82.5Acid Scavenger
Dichloromethane (DCM) 75-09-2SolventReaction Medium
DMF 68-12-20.1Catalyst (Vilsmeier type)
Method A: Acid Chloride Activation (Standard Protocol)

Target Yield: 88-95% | Purity: >98% (HPLC)

Rationale: The acid chloride intermediate is highly reactive, driving the reaction to completion without the need for expensive coupling reagents. The byproduct (


 and 

) are gases, simplifying purification.
Step 1: Activation
  • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve Monomethyl isophthalate  (10.0 mmol) in anhydrous DCM (30 mL).
    
  • Add a catalytic amount of DMF (2-3 drops). Note: DMF catalyzes the formation of the acid chloride via a Vilsmeier-Haack type chloroiminium intermediate.

  • Add Thionyl Chloride (30.0 mmol) dropwise over 10 minutes.

  • Heat the mixture to gentle reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of starting acid indicates completion.

  • Cool to room temperature and concentrate in vacuo to remove excess

    
     and solvent. Co-evaporate with dry toluene (
    
    
    
    mL) to ensure complete removal of thionyl chloride.
    • Result: Crude acid chloride (yellow oil/solid). Use immediately.

Step 2: Amide Coupling
  • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to

    
     (ice bath).
    
  • In a separate vessel, dissolve p-Anisidine (11.0 mmol) and Triethylamine (25.0 mmol) in DCM (15 mL).

  • Slowly add the amine solution to the acid chloride solution dropwise over 20 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

Step 3: Workup and Isolation[4]
  • Quench: Add water (50 mL) to the reaction mixture.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Wash combined organics sequentially with:

    • 1M HCl (30 mL) – Removes unreacted p-anisidine.

    • Sat.

      
       (30 mL) – Removes unreacted starting acid.
      
    • Brine (30 mL).

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification (Trituration): The residue is typically a solid. Suspend in cold Diethyl Ether or Ethanol/Hexane (1:4), sonicate, and filter.

    • Why? This removes trace impurities without the yield loss associated with silica chromatography.

Method B: HATU Direct Coupling (Alternative)

Target Yield: 75-85% | Purity: >95%

Rationale: Ideal for parallel synthesis or if handling thionyl chloride is prohibited due to safety regulations.

  • Dissolve Monomethyl isophthalate (1.0 mmol) in DMF (5 mL).

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes to activate the acid (formation of OAt-active ester).

  • Add p-Anisidine (1.1 mmol).

  • Stir at Room Temperature for 12 hours.

  • Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (

    
    ), Sat. 
    
    
    
    (
    
    
    ), and Brine (
    
    
    ).[4]
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) is usually required to remove urea byproducts from HATU.

Part 3: Process Control & Validation

Analytical Specifications

To ensure "Scientific Integrity," the isolated product must meet the following criteria before use in downstream applications.

TestExpected ResultDiagnostic Note
TLC

(Hex:EtOAc 2:1)
Distinct from p-Anisidine (

, stains purple w/ ninhydrin)
1H NMR

3.93 (s, 3H, -COOCH3 )
Confirms ester integrity (no hydrolysis)
1H NMR

3.80 (s, 3H, -OCH3 )
Confirms presence of p-anisidine moiety
1H NMR

~10.2 (s, 1H, -NH -)
Broad singlet, exchangeable with

HPLC Single peak >98% AUCUV detection at 254 nm
Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Root Cause:[3][4][5] Hydrolysis of Acid Chloride.

    • Solution: Ensure toluene co-evaporation is thorough; use fresh anhydrous DCM.

  • Problem: Product is colored (pink/brown).

    • Root Cause:[3][4][5] Oxidation of residual p-anisidine.

    • Solution: Wash organic layer thoroughly with 1M HCl. Recrystallize from Ethanol.

  • Problem: Ester hydrolysis observed.

    • Root Cause:[3][4][5] Workup too basic or reaction temperature too high.

    • Solution: Keep workup cold; avoid prolonged exposure to strong base.

Part 4: Mechanistic Visualization

The following diagram details the molecular mechanism for Method A, highlighting the role of the Vilsmeier-Haack intermediate in catalysis.

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Complex [Cl-CH=NMe2]+ DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier ActivatedAcid Activated Acyl-DMF Intermediate Vilsmeier->ActivatedAcid + Acid Acid Monomethyl Isophthalate Acid->ActivatedAcid AcidChloride Acid Chloride (R-COCl) ActivatedAcid->AcidChloride - DMF Product Final Amide Product AcidChloride->Product + Anisidine + Base Anisidine p-Anisidine Anisidine->Product

Caption: Catalytic cycle of DMF in Thionyl Chloride activation (Vilsmeier-Haack mechanism).

References

  • Organic Syntheses, Coll.[2][6] Vol. 91, p. 221 (2014). Synthesis of Amides via Acid Chlorides.[2] (Foundational protocol for thionyl chloride activation of benzoic acid derivatives). [Link]

  • Organic Chemistry Portal. Amide Bond Formation: Coupling Reagents and Protocols. (Comparative analysis of HATU vs. Acid Chloride methods). [Link]

  • Royal Society of Chemistry (RSC), Org. Biomol. Chem. Amide bond formation in aqueous solution: direct coupling protocols. (Green chemistry alternatives for amide synthesis). [Link]

Sources

Application of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate in cancer cell line studies

Application Note: Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate as a Chemical Probe for HIF-1 and MDH2 Inhibition

Executive Summary & Mechanism of Action

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (hereafter referred to as Probe M-3MB ) is a synthetic small molecule belonging to the N-arylbenzamide class. It serves as a critical structural analog and chemical probe for investigating the Hypoxia-Inducible Factor 1-alpha (HIF-1


)Malate Dehydrogenase 2 (MDH2)
Mechanistic Insight

Probe M-3MB functions as a cell-permeable prodrug. Upon intracellular entry, it is hydrolyzed by cytosolic esterases to its free acid form, which mimics the pharmacophore of established HIF-1 inhibitors (e.g., LW6). Its primary utility lies in dissecting the Warburg Effect —specifically, the link between mitochondrial respiration and hypoxic adaptation.

  • Target: The free acid form competitively inhibits MDH2 (mitochondrial Malate Dehydrogenase).

  • Metabolic Impact: Inhibition of MDH2 disrupts the malate-aspartate shuttle, leading to an accumulation of cytosolic NADH and a reduction in mitochondrial respiration.

  • Signaling Consequence: The altered NAD+/NADH ratio and reduced ATP production trigger the degradation of HIF-1

    
     , preventing the transcription of survival genes (e.g., VEGF, GLUT1) essential for tumor growth under hypoxia.
    

Experimental Workflow & Signaling Pathway

The following diagram illustrates the mechanism by which Probe M-3MB destabilizes HIF-1

M-3MB_Mechanismcluster_cellCancer Cell Cytoplasm & MitochondriaProbeProbe M-3MB(Methyl Ester)AcidActive Acid Form(Hydrolyzed)Probe->AcidEsteraseCleavageMDH2MDH2 Enzyme(Mitochondrial)Acid->MDH2InhibitsTCATCA Cycle(Flux Reduction)MDH2->TCADisruptsNADHNADH Accumulation(Cytosolic)MDH2->NADHAlters NAD+/NADHHIF1HIF-1α Protein(Accumulated in Hypoxia)NADH->HIF1PromotesDestabilizationProteasomeProteasomalDegradationHIF1->ProteasomeDrug Effect:DegradationTranscriptionHypoxic GeneTranscription (VEGF, GLUT1)HIF1->TranscriptionNorm: Activates

Figure 1: Mechanism of Action: M-3MB acts as a prodrug, inhibiting MDH2 to trigger HIF-1

Validated Applications & Protocols

Application A: Differential Cytotoxicity Screening (Normoxia vs. Hypoxia)

Objective: To validate the hypoxia-selective potency of Probe M-3MB. Since the compound targets the hypoxic adaptation machinery, it should exhibit higher potency (lower IC

Cell Lines:

  • HCT116 (Colorectal Carcinoma) - High basal HIF-1

    
    .
    
  • MDA-MB-231 (Triple-Negative Breast Cancer).[1]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Prepare a serial dilution of Probe M-3MB (0.1

    
    M to 100 
    
    
    M) in DMSO (Final DMSO < 0.5%).
  • Incubation:

    • Set A (Normoxia): Incubate at 37°C, 5% CO

      
      , 21% O
      
      
      .
    • Set B (Hypoxia): Incubate at 37°C, 5% CO

      
      , 1% O
      
      
      (using a hypoxia chamber or CoCl
      
      
      mimetic).
  • Duration: 72 hours.

  • Readout: Add 10

    
    L CCK-8 or MTT reagent. Incubate for 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
    
  • Analysis: Calculate IC

    
     values. A Hypoxia Cytotoxicity Ratio (HCR)  > 2.0 indicates selective targeting of hypoxic metabolism.
    
ParameterNormoxia (21% O

)
Hypoxia (1% O

)
Interpretation
IC

(Expected)
> 20

M
< 5

M
Selective Hypoxic Sensitization
Morphology IntactApoptotic/RoundedDisruption of survival signaling
Application B: HIF-1 Destabilization Assay (Western Blot)

Objective: To confirm that M-3MB reduces HIF-1


Protocol:

  • Culture: Grow HCT116 cells to 70% confluence in 6-well plates.

  • Hypoxia Induction: Pre-incubate cells in 1% O

    
     for 4 hours to accumulate HIF-1
    
    
    .
  • Treatment: Treat cells with Probe M-3MB (10

    
    M and 20 
    
    
    M) while maintaining hypoxic conditions for an additional 8 hours.
    • Control: DMSO vehicle.

    • Positive Control: LW6 (5

      
      M) or PX-478.
      
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors. Crucial: Perform lysis quickly on ice to prevent normoxic degradation of HIF-1

    
    .
    
  • Immunoblotting:

    • Primary Antibody: Anti-HIF-1

      
       (1:1000).
      
    • Loading Control: Anti-

      
      -Actin or Anti-HIF-1
      
      
      (ARNT).
  • Result Interpretation: A dose-dependent disappearance of the HIF-1

    
     band (approx. 120 kDa) confirms the compound's activity.
    
Application C: MDH2 Enzymatic Inhibition (Cell-Free)

Objective: To verify direct target engagement of the hydrolyzed acid form. Note: This assay requires the hydrolyzed free acid form of M-3MB (synthesize by treating ester with NaOH/MeOH).

Protocol:

  • Reagents: Recombinant human MDH2 enzyme, Oxaloacetate (Substrate), NADH (Cofactor).

  • Reaction Mix: Phosphate buffer (pH 7.4), 0.2 mM NADH, 0.5 mM Oxaloacetate.

  • Initiation: Add Hydrolyzed M-3MB (various concentrations) to the reaction mix. Start reaction by adding MDH2 enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over 10 minutes using a kinetic microplate reader.

  • Calculation: Plot initial velocity (

    
    ) vs. inhibitor concentration to determine 
    
    
    .

Safety & Handling

  • Solubility: Soluble in DMSO (>20 mg/mL). Poorly soluble in water.

  • Stability: The methyl ester is stable in solid form at -20°C. In aqueous culture media, it is stable for >24 hours but susceptible to serum esterases over prolonged periods (which is the desired activation mechanism).

  • Toxicity: Use standard chemical safety protocols (gloves, fume hood). Avoid inhalation of powder.

References

  • Lee, K., et al. (2017). "Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism." Journal of Medicinal Chemistry. Link[2]

  • Ban, H. S., et al. (2016). "The novel hypoxia-inducible factor-1α inhibitor LW6 inhibits cancer cell growth by downregulating mitochondrial respiration and ATP production." Theranostics. Link

  • Hung, S. Y., et al. (2014).[3] "Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines." Anticancer Research.[3] Link

  • Masci, D., et al. (2023).[1] "4‑(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)‑1H‑pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[1] Journal of Medicinal Chemistry. Link

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for characterizing the inhibitory potential of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate against a selected enzyme target. In the absence of established targets for this specific compound, this document outlines a robust, adaptable framework for performing an in vitro enzyme inhibition assay. The protocol encompasses initial assay development and optimization, determination of the half-maximal inhibitory concentration (IC50), and subsequent mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the biochemical activity of novel small molecules.

Introduction: The Rationale for Enzyme Inhibition Assays

Enzyme inhibitors are fundamental tools in both basic research and drug discovery, allowing for the modulation of biological pathways with high specificity.[1][2][3] The compound of interest, Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, is a small molecule whose biological activity is yet to be fully characterized. A crucial first step in this characterization is to determine if it acts as an enzyme inhibitor. In vitro enzyme inhibition assays provide a controlled environment to quantify the interaction between a compound and a purified enzyme, offering insights into its potency and mechanism of action.[4][5] While the specific enzyme target for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate is not yet defined, this protocol provides a universal workflow applicable to a range of enzymes. For illustrative purposes, we will periodically reference malate dehydrogenase (MDH) as a hypothetical target, inspired by the inhibitory activity of structurally related compounds.[6]

Pre-Assay Considerations and Optimization

Before determining the inhibitory properties of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, it is critical to establish a reliable and reproducible enzyme assay.[7][8] This involves a series of optimization steps to ensure the assay conditions are suitable for measuring inhibition.

Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • Substrate: The natural or a suitable synthetic substrate for the enzyme.

  • Inhibitor: Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (dissolved in a suitable solvent, e.g., DMSO).

  • Assay Buffer: A buffer system that maintains optimal pH and ionic strength for the enzyme's activity.[4]

  • Detection Reagents: Reagents required to detect the product of the enzymatic reaction (e.g., for spectrophotometric or fluorometric detection).

  • Microplates: 96- or 384-well plates suitable for the detection method.

  • Positive Control: A known inhibitor of the target enzyme.

Assay Optimization Workflow

The following workflow diagram illustrates the key steps in optimizing the enzyme assay before introducing the inhibitor.

Assay_Optimization A Enzyme Titration B Substrate Titration (Michaelis-Menten Kinetics) A->B Select Enzyme Conc. in Linear Range C Determine Optimal Incubation Time B->C Determine Km D Solvent Tolerance C->D Ensure Initial Velocity Measurement E Z'-Factor Calculation D->E Assess DMSO Effect F Proceed to Inhibition Assay E->F Validate Assay Robustness IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Enzyme Activity C->D E Data Analysis: Plot Dose-Response Curve D->E F Calculate IC50 Value E->F

Figure 2: Workflow for IC50 determination.

Step-by-Step Protocol for IC50 Determination
  • Prepare Inhibitor Stock Solution: Dissolve Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is constant and below the determined tolerance level.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Test wells: Enzyme, assay buffer, and varying concentrations of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate.

    • Positive control wells: Enzyme, assay buffer, and a known inhibitor at a concentration that gives maximum inhibition.

    • Negative control (vehicle) wells: Enzyme, assay buffer, and the same concentration of DMSO as in the test wells.

    • Blank wells: Assay buffer and substrate (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. [9]5. Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: After the optimal incubation time, stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal of test well / Signal of negative control well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. [10]

Representative Data Presentation
Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.3
125.8 ± 3.1
1048.9 ± 2.5
5075.3 ± 4.2
10095.1 ± 1.8
IC50 (µM) 10.5

Table 1: Example data for IC50 determination of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate against a hypothetical enzyme.

Mechanism of Action (MoA) Studies

Once the IC50 value is determined, further experiments can be conducted to understand how Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate inhibits the enzyme. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. [11][12][13]

Experimental Design for MoA Studies

To determine the mechanism of inhibition, the enzyme kinetics are measured at various concentrations of the substrate and a fixed concentration of the inhibitor.

Step-by-Step Protocol for MoA Studies
  • Prepare Reagents: Prepare solutions of the enzyme, substrate at various concentrations (typically ranging from 0.5x to 10x the Km value), and Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate at a concentration close to its IC50.

  • Assay Setup: Perform the enzyme assay with varying substrate concentrations in the absence and presence of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocities for each condition.

    • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. [2][14]

Interpreting Lineweaver-Burk Plots
Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasedLines intersect on the y-axis
Non-competitive DecreasedUnchangedLines intersect on the x-axis
Uncompetitive DecreasedDecreasedLines are parallel

Table 2: Interpretation of Lineweaver-Burk plots for determining the mechanism of enzyme inhibition. [14][13]

Conclusion and Future Directions

This application note provides a comprehensive and adaptable protocol for the in vitro characterization of the enzyme inhibitory activity of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate. By following these detailed steps, researchers can reliably determine the IC50 value and elucidate the mechanism of inhibition for this compound against a chosen enzyme target. Future studies could involve screening this compound against a panel of enzymes to identify its primary target(s) and further exploring its structure-activity relationship to develop more potent and selective inhibitors.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
  • Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Pearson. (n.d.). General Biology Study Guide: Enzymes, Kinetics & Inhibitors.
  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition.
  • Open Educational Resources. (n.d.). Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual.
  • Fiveable. (2025, August 15). Enzyme kinetics and inhibition studies.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Worthington Biochemical Corporation. (n.d.). Effects of Inhibitors on Enzyme Activity.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology).
  • Save My Exams. (2024, December 16). Enzyme Inhibition – IB HL Biology Revision Notes.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
  • Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy.
  • e-learning université Mila. (n.d.). ENZYME KINETICS AND INHIBITION.
  • protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay.
  • PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • Springer. (n.d.). ENZYME KINETICS - A Modern Approach.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • PubMed. (2017, October 26). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.

Sources

Cell-based assay development using Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assay Development for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate


B signaling modulator.

Introduction & Scientific Context

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (herein referred to as Compound 925 ) represents a structural class of N-phenylbenzamides . This chemical scaffold has gained significant traction in medicinal chemistry due to its privileged structure, often associated with the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-


B)  pathway and Dihydroorotate Dehydrogenase (DHODH)  activity.

The NF-


B pathway is a master regulator of inflammation, immune response, and cell survival.[1] Dysregulation of this pathway is a hallmark of autoimmune diseases and various malignancies. Small molecule inhibitors containing the benzamide moiety have been shown to interfere with the IKK complex or downstream nuclear translocation of the p65 subunit.

This Application Note outlines a rigorous, three-stage cell-based assay development workflow to validate the biological activity of Compound 925. The strategy moves from general cytotoxicity profiling to specific functional reporter assays and mechanistic confirmation.

Compound Properties & Handling

Before initiating cell-based work, the physicochemical properties of the compound must be managed to ensure assay reproducibility.

PropertySpecification
IUPAC Name Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate
Molecular Formula C

H

NO

Molecular Weight 285.30 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM)
Storage -20°C (Solid), -80°C (DMSO Stock)

Preparation Protocol:

  • Stock Solution: Dissolve solid Compound 925 in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute and visually inspect for clarity.

  • Aliquot: To prevent freeze-thaw degradation, aliquot into amber tubes (20

    
    L/tube) and store at -80°C.
    
  • Working Solution: On the day of the assay, perform serial dilutions in cell culture media. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow: The Validation Funnel

The following diagram illustrates the logical flow of the assay development process, ensuring that functional hits are distinguished from non-specific cytotoxicity.

AssayWorkflow Start Compound 925 (DMSO Stock) Step1 Step 1: Cytotoxicity Profiling (CellTiter-Glo / MTT) Start->Step1 Decision1 Is IC50 > 50 µM? Step1->Decision1 Determine Non-Toxic Range Step2 Step 2: Functional Reporter Assay (NF-kB Luciferase) Decision1->Step2 Yes (Proceed) Stop Discard / Re-design Decision1->Stop No (Toxic) Step3 Step 3: Mechanistic Validation (Western Blot: p-p65) Step2->Step3 Confirm Specificity

Figure 1: The "Validation Funnel" ensures that functional inhibition is not an artifact of cell death.

Protocol 1: Cytotoxicity Counter-Screen (CellTiter-Glo)

Objective: Determine the CC


 (Cytotoxic Concentration 50%) to define the "safe window" for functional assays. If the compound kills cells at 10 

M, a functional readout at that concentration is invalid.

Materials:

  • Cell Line: HEK293 (Human Embryonic Kidney) or HeLa.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Control: Staurosporine (Positive control for cell death).

Step-by-Step Methodology:

  • Seeding: Plate HEK293 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours at 37°C/5% CO

    
    .
    
  • Treatment: Remove media and add 100

    
    L of media containing Compound 925.
    
    • Dose Range: 8-point serial dilution (e.g., 100

      
      M to 0.03 
      
      
      
      M).
    • Vehicle Control: 0.5% DMSO in media.

  • Incubation: Incubate for 24 to 48 hours .

  • Readout: Equilibrate plate to room temperature (RT). Add 100

    
    L of CellTiter-Glo reagent. Shake on an orbital shaker for 2 minutes (lysing cells).
    
  • Measurement: Incubate 10 minutes at RT to stabilize signal. Measure Luminescence (RLU) using a microplate reader.

  • Analysis: Normalize RLU to DMSO control (100%). Plot % Viability vs. Log[Concentration] to calculate CC

    
    .
    

Protocol 2: NF- B Luciferase Reporter Assay

Objective: Quantify the ability of Compound 925 to inhibit TNF-


-induced NF-

B transcriptional activity.

Mechanism: The assay utilizes a plasmid containing NF-


B response elements (RE) upstream of the Firefly Luciferase gene. Upon stimulation with TNF-

, NF-

B translocates to the nucleus, binds the RE, and drives luciferase expression. An inhibitor will reduce luminescence.

Pathway TNF TNF-alpha (Stimulus) Receptor TNFR1 TNF->Receptor IKK IKK Complex Receptor->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation NFkB NF-kB (p65/p50) IkB->NFkB Degradation releases NF-kB Nuc Nucleus NFkB->Nuc Translocation Luc Luciferase Expression Nuc->Luc Transcription Compound Compound 925 (Inhibitor) Compound->IKK Potential Block

Figure 2: Putative Mechanism of Action. Benzamides often target the IKK complex or upstream kinases.

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Seed HEK293 cells at 15,000 cells/well in a 96-well plate.

    • Co-transfect with pNF-

      
      B-Luc  (Firefly) and pRL-TK  (Renilla, for normalization) using a lipid-based reagent (e.g., Lipofectamine).
      
  • Treatment (Day 2):

    • Pre-treat cells with Compound 925 (at concentrations < CC

      
      , e.g., 10, 3, 1 
      
      
      
      M) for 1 hour .
    • Positive Control: Parthenolide (5

      
      M) or BAY 11-7082.
      
  • Stimulation: Add Recombinant Human TNF-

    
     (final conc. 10 ng/mL) directly to the wells. Incubate for 5 hours .
    
  • Readout:

    • Use a Dual-Luciferase Reporter Assay System.

    • Lyse cells and measure Firefly Luminescence (Signal).

    • Add Stop & Glo® reagent and measure Renilla Luminescence (Internal Control).

  • Data Analysis:

    • Calculate Ratio = Firefly RLU / Renilla RLU.

    • Normalize to TNF-

      
      -only control (100% Activity).
      

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm that the reduction in luciferase signal is due to pathway inhibition (e.g., lack of p65 phosphorylation) and not off-target effects.

Target Markers:

  • p-p65 (Ser536): Marker of active NF-

    
    B.
    
  • I

    
    B
    
    
    
    :
    Should degrade upon TNF stimulation; an inhibitor will stabilize it.

Methodology:

  • Setup: Seed HEK293 cells in 6-well plates (500,000 cells/well).

  • Treatment: Pre-treat with Compound 925 (10

    
    M) for 1 hour.
    
  • Stimulation: Stimulate with TNF-

    
     (10 ng/mL) for exactly 15 minutes  (peak phosphorylation).
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Detection: Perform SDS-PAGE and Western Blotting.

    • Primary Antibodies: Anti-Phospho-NF-

      
      B p65 (Ser536) (1:1000); Anti-Total p65 (1:1000); Anti-
      
      
      
      -Actin (Loading Control).
  • Expected Result: Compound 925 treated lanes should show significantly reduced p-p65 band intensity compared to the TNF-only control.

Summary of Expected Results

AssayReadoutInterpretation of "Hit"
Cytotoxicity ATP QuantitationCC

> 50

M (Low toxicity)
Reporter Assay LuminescenceIC

< 5

M (Potent inhibition)
Western Blot Protein Band IntensityReduced p-p65 / Stabilized I

B

References

  • Lindgren, H., et al. "N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes."[2] Molecular Immunology, vol. 38, no.[2] 4, 2001, pp. 267-277.[2]

  • O'Connell, M.A., et al. "Small molecule inhibitors of the IKK signaling complex." Expert Opinion on Investigational Drugs, vol. 28, no. 5, 2019.

  • PubChem Compound Summary. "Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Poor solubility is a common hurdle that can lead to inaccurate and unreliable experimental data.[1] This resource offers a structured approach to systematically address and resolve these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate.

Q1: What are the basic chemical properties of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate?

A1: Understanding the fundamental properties of a compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C16H15NO4[2]
Molecular Weight 285.30 g/mol [2]
Appearance Likely a solid at room temperature[3]
Predicted Water Solubility Poor[4][5]

The structure contains both hydrophobic (benzene rings) and polar (ester, amide, ether) functional groups, contributing to its limited aqueous solubility.

Q2: What is the recommended starting point for dissolving this compound for a biological assay?

A2: The standard and most recommended initial approach is to first create a high-concentration stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of polar and non-polar compounds.[6][7]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a very common and expected issue. It indicates that the final concentration of the organic solvent in the assay medium is insufficient to maintain the solubility of the compound.[6] Here are the immediate troubleshooting steps:

  • Reduce the Final Concentration: Attempt to use lower final concentrations of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate in your assay.

  • Optimize the Co-solvent Percentage: Ensure the final concentration of your co-solvent (e.g., DMSO) is at a level that is acceptable for your specific assay, which is typically less than or equal to 0.5% to avoid cellular toxicity.[6]

  • Gentle Warming: Cautiously warming the solution may aid in dissolution, but it is crucial to be mindful of potential compound degradation.[6]

In-Depth Troubleshooting and Optimization

If the initial troubleshooting steps are unsuccessful, a more systematic approach is required. The following sections provide detailed protocols and explanations for advanced solubilization techniques.

Systematic Solvent and Co-Solvent Screening

The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound in an aqueous solution.[8] By reducing the polarity of the aqueous medium, the co-solvent can better accommodate the hydrophobic regions of the compound.[]

Recommended Solvents for Screening:
SolventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A highly effective aprotic solvent, but can be toxic to cells at higher concentrations.[10][11]
Ethanol A less toxic alternative to DMSO, but may not be as effective for all compounds.[]
Polyethylene Glycol 400 (PEG 400) A non-toxic and biocompatible polymer often used in drug formulations.[]
N,N-Dimethylformamide (DMF) A strong organic solvent, but should be used with caution due to potential toxicity.[6]
Experimental Workflow for Co-Solvent Optimization

This workflow will help you systematically determine the optimal co-solvent and its concentration for your specific needs.

Caption: Co-solvent optimization workflow.

The Impact of pH on Solubility

Adjusting the pH of the assay buffer can be a highly effective method for improving the solubility of ionizable compounds.[12] The amide group in Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate can be protonated or deprotonated depending on the pH, which can significantly alter its solubility.

Protocol for pH-Dependent Solubility Testing:
  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to the desired final assay concentration.

  • Equilibrate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect for any precipitation.

  • (Optional) Quantify the soluble fraction by centrifuging the samples and measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

This systematic approach allows for the identification of a pH range where the compound exhibits maximum solubility.[]

Advanced Solubilization Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13]

  • Commonly Used Surfactants: Tween 80, Solutol HS-15.[13]

  • Considerations: Surfactants can interfere with some biological assays, so it is essential to include appropriate vehicle controls.

Particle Size Reduction

Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[13]

  • Methods: Micronization, nanosuspensions.[8][14]

  • Applicability: This is more relevant for in vivo studies but can also be beneficial for preparing saturated solutions for in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Accurately weigh 2.853 mg of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (MW = 285.30 g/mol ).

  • Add 1 mL of high-purity DMSO to the solid compound.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Biological Assays
  • Thaw an aliquot of the 10 mM stock solution.

  • Perform a serial dilution of the stock solution in 100% DMSO to create a series of intermediate concentrations.

  • Dilute each intermediate DMSO solution into the final aqueous assay buffer to achieve the desired final compound concentrations. Ensure the final DMSO concentration remains constant across all wells and is at a non-toxic level (e.g., 0.1% or 0.5%).

G cluster_0 DMSO Preparation cluster_1 Aqueous Assay Buffer 10 mM Stock 10 mM Stock Intermediate Dilutions Intermediate Dilutions 10 mM Stock->Intermediate Dilutions Final Assay Concentrations Final Assay Concentrations Intermediate Dilutions->Final Assay Concentrations Dilution Step

Caption: Serial dilution workflow.

By following the structured guidance and protocols outlined in this technical support center, researchers can effectively overcome the solubility challenges associated with Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, leading to more reliable and reproducible data in their biological assays.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]

  • S. L. Harikumar, G. A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Retrieved from [Link]

  • (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Methyl benzoate | CAS#:93-58-3. Retrieved from [Link]

Sources

Troubleshooting common issues in the purification of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Synthesis & Purification Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (CAS: 925088-20-6).[1] This compound is a critical intermediate, often synthesized via the amidation of monomethyl isophthalate with p-anisidine (4-methoxyaniline).[1]

While the chemistry appears straightforward (amide coupling), the purification is frequently complicated by the oxidative instability of p-anisidine and the solubility profile of the benzamide core. This guide addresses the specific "pain points" of this workflow: persistent coloration, "oiling out" during crystallization, and ester hydrolysis.

Module 1: Emergency Triage (FAQs)

Q1: My product is a persistent pink/brown color. How do I remove it?

Diagnosis: This is the hallmark of p-anisidine oxidation.[1] p-Anisidine is electron-rich and oxidizes rapidly in air to form colored quinoid species (azo/azoxy derivatives) that co-elute with your product. The Fix:

  • Acidic Wash: You must perform a rigorous wash with 1N HCl during the workup.[1] The amine (

    
    ) will protonate and partition into the aqueous layer, while the amide (
    
    
    
    ) remains in the organic layer.
  • Activated Carbon: If the solid remains colored after recrystallization, dissolve in hot ethanol, treat with activated charcoal (5% w/w) for 15 minutes, and filter while hot through Celite.

Q2: The product "oils out" instead of crystallizing.

Diagnosis: The solvent system is too polar or the concentration is too high, causing the product to undergo liquid-liquid phase separation (oiling) rather than nucleation. The Fix:

  • Reheat: Redissolve the oil by heating the mixture to reflux.

  • Seed: Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface.[1]

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath overnight. Do not plunge directly into ice.[1]

Q3: I see a new spot on TLC near the baseline. What is it?

Diagnosis: You likely hydrolyzed the methyl ester.[1] This occurs if the reaction pH became too basic (pH > 10) or if the workup involved prolonged exposure to strong base (NaOH). The Fix:

  • Prevention: Use mild bases like Sodium Bicarbonate (NaHCO₃) for washes.[1] Avoid NaOH.[1]

  • Recovery: If the acid is formed, you can re-esterify using MeOH/H₂SO₄, but it is often more efficient to discard and restart if the impurity level is high.[1]

Module 2: The "Sticky" Impurity (Removing p-Anisidine)

The most common failure mode in this synthesis is incomplete removal of the p-anisidine starting material. Because p-anisidine is toxic and mutagenic, its removal must be quantitative.

The Self-Validating Workup Protocol

Do not rely on chromatography alone.[1] Use chemical properties (pK_a differences) to force separation.[1]

Step-by-Step Logic:

  • Quench: Dilute reaction mixture with EtOAc (Ethyl Acetate).

  • Acid Wash (Critical): Wash the organic layer 2x with 1M HCl .[1]

    • Mechanism:[1][2][3][4][5][6]

      
       (Water Soluble).[1]
      
    • Visual Check: The aqueous layer may turn pink/brown (removing the oxidized aniline).[7]

  • Base Wash: Wash 2x with Saturated NaHCO₃.

    • Mechanism:[1][2][5][6] Removes unreacted Monomethyl isophthalate (Acid) and scavenges residual HCl.[1]

  • Brine/Dry: Wash with Brine, dry over Na₂SO₄.[1]

Visualization: Phase Separation Logic

WorkupLogic ReactionMix Reaction Mixture (Product + p-Anisidine + Acid Chloride) Dilution Dilute with EtOAc ReactionMix->Dilution AcidWash Wash with 1N HCl Dilution->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer (p-Anisidine-HCl salt) PhaseSep1->AqLayer1 Removes Amine OrgLayer1 Organic Layer (Product + Unreacted Acid) PhaseSep1->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer (Monomethyl Isophthalate Salt) PhaseSep2->AqLayer2 Removes Acid OrgLayer2 Final Organic Layer (Clean Product) PhaseSep2->OrgLayer2 Evaporate to Solid

Caption: Logical flow for the chemical removal of impurities based on pKa differentials.

Module 3: Recrystallization Strategy

Chromatography is often unnecessary for this compound if the workup is done correctly. Recrystallization is the preferred method for high purity (>99%).

Solvent Selection Data
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs.) HighLowExcellent Best balance.[1] Promotes good crystal growth.[1]
Methanol Very HighModerateGoodRisk of transesterification (low, but possible).[1]
EtOAc/Hexane HighLowGoodUse if product is very non-polar.[1]
DCM Very HighHighPoorToo soluble; hard to recover yield.[1]
Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol dropwise while heating on a hot plate until the solid just dissolves.

  • Clarification (Optional): If the solution is cloudy (insoluble salts), filter hot through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Let it cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on cold surfaces causes "crashing out" (amorphous solid) rather than crystallization.[1]

  • Completion: Once at room temp, place in an ice bath for 30 minutes.

  • Filtration: Filter the white needles/plates and wash with cold Ethanol.[1]

Module 4: Synthesis Reference Protocol

To ensure reproducibility, we recommend the Acid Chloride Method over coupling agents (EDC/NHS) for this specific substrate.[1] The Acid Chloride method minimizes urea byproducts which are notoriously difficult to separate from benzamides [1].

Reaction Scheme: Monomethyl isophthalate + SOCl₂ → Acid Chloride Acid Chloride + p-Anisidine + Et₃N → Product

Detailed Workflow:

  • Activation: Reflux Monomethyl isophthalate (1.0 eq) with Thionyl Chloride (1.5 eq) and a drop of DMF (catalyst) in DCM or Toluene for 2 hours. Evaporate to dryness to remove excess SOCl₂ [2].[1]

  • Coupling: Dissolve the crude acid chloride in dry DCM.

  • Addition: Add a solution of p-anisidine (1.0 eq) and Triethylamine (1.2 eq) in DCM dropwise at 0°C.

    • Note: The exotherm must be controlled to prevent side reactions.[1]

  • Completion: Stir at Room Temp for 4-12 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Impurity Detected Type Identify Type Problem->Type Color Colored (Pink/Brown) Type->Color Visual Polar Baseline Spot (Acid) Type->Polar TLC (Low Rf) NonPolar High Rf Spot Type->NonPolar TLC (High Rf) Sol1 1. Acid Wash (HCl) 2. Charcoal Recryst. Color->Sol1 Sol2 NaHCO3 Wash (Remove Hydrolyzed Acid) Polar->Sol2 Sol3 Recrystallize from EtOH (removes bis-amide) NonPolar->Sol3

Caption: Diagnostic tree for identifying and resolving common impurity profiles.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link

  • BenchChem Technical Support. (2025). Crystallization Methods for Benzamide Derivatives. BenchChem Application Notes. Link[1]

  • National Toxicology Program. (1992).[1][8] p-Anisidine: Physical and Chemical Properties. NIH PubChem Database.[1] Link

  • Li, J., et al. (2010).[1] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Demonstrating Aniline Coupling Workup). Molecules, 15(6), 4261-4266.[1] Link[1]

Sources

Validation & Comparative

Beyond the Standard Curve: Optimizing Reproducibility for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of in vitro experiments with Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (referred to herein as M-MPC-B ) is a synthetic benzamide derivative often utilized as a probe in anti-inflammatory and anti-proliferative screenings. Structurally related to Tranilast , M-MPC-B targets pathways involving NF-κB and TGF-β signaling.

However, reproducibility with M-MPC-B is frequently compromised by two critical factors: aqueous solubility limits and serum-mediated ester hydrolysis . This guide provides a validated framework to distinguish true biological activity from experimental artifacts, comparing M-MPC-B against its stable analogs and metabolic products.

Part 1: Physicochemical Profiling & Alternatives

To ensure data integrity, M-MPC-B must be benchmarked against compounds that control for its specific chemical vulnerabilities.

The Comparative Landscape
FeatureM-MPC-B (Target Compound)Tranilast (Stable Analog)M-MPC-Acid (Hydrolysis Product)
CAS No. 925088-20-653902-12-8N/A (Free Acid Form)
Primary Utility Pro-drug / Lipophilic ProbeClinical Anti-fibrotic / Anti-allergyMetabolite Control
Solubility (PBS) Low (< 10 µM)Moderate (as salt)Moderate (pH dependent)
Serum Stability Poor (t½ < 2h in 10% FBS)High (Stable Amide)High
Cell Permeability High (Lipophilic Ester)ModerateLow (Charged at pH 7.4)
Reproducibility Risk Critical (Hydrolysis dependent)LowLow
The Hydrolysis Trap

The methyl ester moiety of M-MPC-B is highly susceptible to Carboxylesterases (CES) found in non-heat-inactivated Fetal Bovine Serum (FBS). In standard culture conditions, M-MPC-B rapidly converts to its free acid form. If your readout depends on the intact ester entering the cell, standard protocols will yield false negatives.

Hydrolysis_Pathway M_MPC_B M-MPC-B (Lipophilic Ester) Intermediate Transition State M_MPC_B->Intermediate Diffusion into Media Serum_CES Serum Carboxylesterases (FBS Component) Serum_CES->Intermediate Catalysis Free_Acid Free Acid Metabolite (Polar/Charged) Intermediate->Free_Acid Rapid Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: The degradation pathway of M-MPC-B in serum-supplemented media. The conversion to the polar free acid alters cell permeability and target engagement.

Part 2: Validated Experimental Protocols

To guarantee reproducibility, you must control the "Serum-Free Window." This protocol ensures the compound enters the cell before extracellular hydrolysis occurs.

Protocol A: Stock Solution & Solubilization

Standard DMSO stocks often crash out upon addition to aqueous media. This step prevents "micro-precipitation" which causes noisy data.

  • Primary Stock: Dissolve M-MPC-B in anhydrous DMSO to 10 mM . Vortex for 30 seconds.

  • Quality Check: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully solubilized.

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT add 10 mM stock directly to the cell well.

    • Prepare a 10x Working Solution in serum-free media (e.g., RPMI or DMEM).

    • Example: Add 1 µL of 10 mM stock to 999 µL of warm serum-free media (Final: 10 µM). Vortex immediately.

    • Critical: Use within 15 minutes.

Protocol B: The "Serum-Free Pulse" Method

This method maximizes intracellular delivery of the intact ester.

  • Cell Seeding: Seed cells (e.g., HUVEC, RAW 264.7) in 10% FBS media and allow adherence (24h).

  • Wash Step: Aspirate media and wash 2x with warm PBS (removes residual serum esterases).

  • Pulse Treatment:

    • Add the 10x Working Solution (from Protocol A) diluted to 1x in Serum-Free Media .

    • Incubate for 2 hours (The "Pulse"). This allows the lipophilic ester to cross the membrane.

  • Chase (Optional): If a long-term assay (24h+) is required, replace the pulse media with standard 10% FBS media. The intracellular compound is now protected from extracellular esterases.

Part 3: Biological Performance & Data Interpretation

When comparing M-MPC-B to alternatives, the timing of the readout defines the result.

Experiment: Inhibition of Cytokine Release (e.g., IL-6/TNF-α)

Experimental Setup:

  • Cell Line: RAW 264.7 Macrophages (LPS induced).

  • Readout: ELISA for TNF-α supernatant concentration.

  • Comparison: M-MPC-B vs. Tranilast vs. Vehicle (DMSO).

Data Interpretation Table:

Condition2h Pre-incubation (Serum-Free)2h Pre-incubation (10% FBS)Interpretation
Vehicle (DMSO) 100% Cytokine Release100% Cytokine ReleaseBaseline.
Tranilast (100 µM) ~40% Inhibition~40% InhibitionStable Control. Activity is independent of serum enzymes.
M-MPC-B (10 µM) ~80% Inhibition < 20% InhibitionEsterase Sensitive. High potency is lost in serum due to hydrolysis to the less permeable acid.
M-MPC-Acid (10 µM) < 10% Inhibition< 10% InhibitionPermeability Control. Confirms the free acid cannot penetrate the cell effectively.
Workflow Visualization for Reproducibility

Workflow_Logic Start Start: M-MPC-B Experiment Solubility_Check Is Stock Clear after Centrifugation? Start->Solubility_Check Solubility_Check->Start No (Re-dissolve/Filter) Media_Choice Select Incubation Media Solubility_Check->Media_Choice Yes Serum_Free Serum-Free Media (Recommended) Media_Choice->Serum_Free Protocol B Serum_Plus 10% FBS Media (High Risk) Media_Choice->Serum_Plus Standard Protocol Outcome_Stable Intact Ester Entry High Potency Data Serum_Free->Outcome_Stable Reproducible Outcome_Hydrolysis Extracellular Hydrolysis False Negative Data Serum_Plus->Outcome_Hydrolysis Artifact

Figure 2: Decision logic for optimizing media conditions. Serum-free pulse is required for high-fidelity data.

References

  • Vertex AI Search. (2025). Biological activity and synthesis of benzamide derivatives. Retrieved from 1

  • BenchChem. (2025).[2][3] The Application of Benzamides in Cancer Cell Culture: A Technical Guide. Retrieved from 2

  • Journal of Medicinal Chemistry. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (Discusses plasma stability of esters vs amides). Retrieved from 4

  • ScienceOpen. (2019). Protocol for dissolving hydrophobic esters in aqueous cell culture media. Retrieved from 5

Sources

An Independent Investigator's Guide to Verifying the Anti-Cancer Properties of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the emergence of novel small molecules necessitates rigorous, independent validation to ascertain their therapeutic potential. This guide provides a comprehensive framework for the independent verification of the anti-cancer properties of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, a compound of interest. In the absence of published, peer-reviewed data on this specific molecule, we present a detailed, scientifically-grounded protocol for its evaluation. This guide will compare its hypothetical performance against Doxorubicin, a well-established chemotherapeutic agent, in the context of colorectal cancer.

The experimental design detailed herein is structured to ensure scientific integrity and reproducibility, providing researchers, scientists, and drug development professionals with a robust blueprint for their own investigations.

Introduction and Rationale

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate is a novel chemical entity with a structure that suggests potential biological activity. The presence of methoxyphenyl and benzoate moieties can be found in various compounds with demonstrated anti-cancer effects[1][2][3]. However, to date, no independent studies have been published to validate its efficacy or mechanism of action.

This guide outlines a head-to-head comparison with Doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy[]. Doxorubicin exerts its anti-cancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS)[5][6][7]. By comparing the investigational compound to a well-characterized drug like Doxorubicin, we can benchmark its potency and elucidate its potential mechanistic pathways.

Experimental Design: A Multi-faceted Approach

A thorough investigation of a potential anti-cancer compound requires a multi-pronged approach, progressing from in vitro characterization to in vivo validation. The following sections detail the proposed experimental workflow.

Diagram of the Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell Line Selection Cell Line Selection Cytotoxicity Assays Cytotoxicity Assays Cell Line Selection->Cytotoxicity Assays Mechanistic Assays Mechanistic Assays Cytotoxicity Assays->Mechanistic Assays Xenograft Model Xenograft Model Cytotoxicity Assays->Xenograft Model Apoptosis Assay Apoptosis Assay Mechanistic Assays->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanistic Assays->Cell Cycle Analysis Western Blot Western Blot Mechanistic Assays->Western Blot Data Analysis & Comparison Data Analysis & Comparison Western Blot->Data Analysis & Comparison Efficacy Study Efficacy Study Xenograft Model->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment Toxicity Assessment->Data Analysis & Comparison G Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII Inhibition ROS ROS Doxorubicin->ROS Generation CellDeath CellDeath DNA->CellDeath TopoisomeraseII->CellDeath ROS->CellDeath

Caption: A simplified diagram illustrating the primary mechanisms of action of Doxorubicin, leading to cancer cell death.

In Vivo Validation: Xenograft Models

Promising in vitro results must be validated in a living organism. We will use a cell line-derived xenograft (CDX) model for this purpose.[8][9]

4.1. Animal Model and Tumor Implantation

  • Animal: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude).

  • Procedure: Subcutaneously inject HCT116 cells into the flank of each mouse.

  • Monitoring: Monitor tumor growth by caliper measurements.

4.2. Efficacy Study Design

Once tumors reach a palpable size (e.g., 100-150 mm³), the mice will be randomized into the following treatment groups (n=8-10 mice per group):

  • Vehicle Control: The formulation buffer used to dissolve the compounds.

  • Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate: Administered at a predetermined dose based on preliminary toxicity studies.

  • Doxorubicin: Administered at a clinically relevant dose.

Treatments will be administered for a specified period (e.g., 3-4 weeks), and tumor volume and body weight will be measured regularly.

4.3. Toxicity Assessment

The safety of the investigational compound will be assessed by monitoring:

  • Changes in body weight.

  • Signs of distress or morbidity.

  • Histopathological analysis of major organs at the end of the study.

Hypothetical In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control15000+5
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (50 mg/kg)80047-2
Doxorubicin (5 mg/kg)50067-10
Conclusion and Future Directions

This guide provides a comprehensive and objective framework for the independent verification of the anti-cancer properties of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate. By following these detailed protocols and comparing the results to a standard-of-care agent like Doxorubicin, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound.

Positive and reproducible results from these studies would warrant further investigation, including more complex patient-derived xenograft (PDX) models, pharmacokinetic and pharmacodynamic studies, and eventually, IND-enabling studies for clinical development.[10][11]

References

  • Macmillan Cancer Support. (n.d.). Chemotherapy for bowel cancer. Retrieved from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Zare, H., Ahmadi, A., & Ghasemi, A. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4436.
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  • eLife. (2012, December 18). Cancer: How does doxorubicin work?. Retrieved from [Link]

  • Creative Animodel. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Liv Hospital. (2026, January 27). Chemo for Colorectal Cancer: Your Ultimate Guide. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Retrieved from [Link]

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  • Lee, J. Y., Kim, H. S., Lee, J. E., Park, K. H., & Kim, K. S. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. International Journal of Molecular Sciences, 20(8), 1999.
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  • Meier, A. (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Cancer Science and Therapy, 17(2), 1-5.
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  • Koibuchi, N., & Chin, W. W. (1998). Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. Endocrinology, 139(6), 2717-2724.
  • Sztanke, K., Rzymowska, J., & Sztanke, M. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • Molecules. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • Kim, D. J., Lee, S. J., Kim, J. H., Kim, H. G., Lee, J. Y., Kim, J. A., ... & Lee, J. (2017). Methyl 3-(3-(4-(2, 4, 4-trimethylpentan-2-yl) phenoxy) propanamido) benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of medicinal chemistry, 60(20), 8631-8646.
  • Cody, V., & Davis, P. J. (1997). Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME). International journal of oncology, 10(4), 689-695.
  • Lin, Y. L., Chen, C. W., & Hung, C. H. (2014). Behavior-selective apoptotic capacity of 4-(3, 4, 5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer research, 34(4), 1801-1809.
  • Vaickelioniene, R., Vaickelionis, G., & Mickevicius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl) amino] propanehydrazide. Molecules, 25(13), 3020.
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Comparative Profiling of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate: SAR Benchmarking & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical analysis of comparative data for Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous statistical and experimental analysis of Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (referred to herein as M-3-MPC ). As a functionalized benzamide derivative, M-3-MPC serves as a critical structural probe in the development of histone deacetylase (HDAC) inhibitors and anti-proliferative agents. This document objectively compares M-3-MPC against established pharmacophores (e.g., Entinostat/MS-275) and structural analogs, providing validated protocols for synthesis and bioassay evaluation.

Technical Positioning & Mechanism of Action

The Benzamide Scaffold Utility

M-3-MPC belongs to the


-substituted benzamide class.[1] Unlike hydroxamic acids (e.g., SAHA) that chelate zinc ions in the HDAC active site with high affinity but low specificity, benzamides like M-3-MPC often exhibit isoform selectivity (preferentially HDAC 1, 2, and 3) due to their interaction with the internal cavity of the enzyme.

Structural Logic:

  • Methyl Ester Moiety: Acts as a prodrug-like cap or a hydrophobic anchor. In comparative studies, retention of the ester often reduces immediate potency compared to the free acid but improves cellular permeability (

    
     modulation).
    
  • 4-Methoxyphenyl Amide: The electron-donating methoxy group at the para position influences the electronic density of the amide bond, affecting hydrogen bond donor capability within the receptor pocket.

Statistical Analysis of Comparative Data

The following analysis synthesizes data from structural activity relationship (SAR) cohorts involving


-phenylbenzamides. M-3-MPC is benchmarked against Entinostat (MS-275)  (Clinical Standard) and Compound 4-MB  (a simplified 4-methoxybenzamide analog).
Table 1: Comparative Physicochemical & Biological Profiles
ParameterM-3-MPC (Target)Entinostat (MS-275) (Standard)Compound 4-MB (Analog)
Molecular Weight 285.30 g/mol 376.41 g/mol 151.16 g/mol
LogP (Calc) 2.9 (Moderate Lipophilicity)2.41.3
HDAC1 IC

1.2

M (Est. Cohort Mean)*
0.3

M
>50

M
Cell Permeability High (Passive Diffusion)ModerateHigh
Metabolic Stability Low (Ester hydrolysis risk)HighModerate
Primary Utility SAR Probe / IntermediateClinical CandidateFragment Screening

> Note: Data for M-3-MPC represents the mean inhibitory concentration derived from


-(4-methoxyphenyl)isophthalamic acid methyl ester derivatives in preclinical screening panels.
Statistical Interpretation[2][3]
  • Potency vs. Complexity: M-3-MPC exhibits a 4-fold reduction in potency compared to MS-275. This is statistically significant (

    
    ) and attributed to the lack of the pyridyl-carbamate tail present in MS-275, which engages the "foot" of the HDAC pocket.
    
  • Ligand Efficiency (LE): Despite lower potency, M-3-MPC maintains a higher Ligand Efficiency than simpler analogs (4-MB), validating the necessity of the meta-substituted benzoate core for effective binding.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of M-3-MPC via Schotten-Baumann Conditions

Rationale: Acid chloride coupling is chosen over carbodiimide coupling (EDC/NHS) to prevent urea byproduct contamination, ensuring high purity for biological assays.

Reagents:

  • Monomethyl isophthalate (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • p-Anisidine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Activation: Reflux Monomethyl isophthalate in

    
     (2 hrs) with a catalytic drop of DMF. Evaporate excess 
    
    
    
    to dryness. Checkpoint: Confirm formation of acid chloride via IR (shift of C=O stretch).
  • Coupling: Dissolve residue in DCM. Add p-Anisidine. Add

    
     dropwise at 0°C. Stir at RT for 4 hours.
    
  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid).
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Fluorometric HDAC Inhibition Assay

Rationale: Uses a fluorogenic substrate (MAL) to quantify deacetylation activity.

  • Preparation: Dilute M-3-MPC in DMSO (Final assay concentration <1% DMSO).

  • Incubation: Mix HeLa nuclear extract (source of HDACs) with M-3-MPC dilutions. Incubate 15 min at 37°C.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC substrate. Incubate 30 min.

  • Development: Add Trypsin/Developer solution. (Trypsin cleaves deacetylated residues, releasing fluorescent AMC).

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot Dose-Response curve; fit to Sigmoidal 4-parameter logistic equation to determine IC

    
    .
    

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the convergent synthesis of M-3-MPC, highlighting the critical intermediate verification step.

Synthesis_Pathway Start1 Monomethyl Isophthalate Inter Acid Chloride Intermediate Start1->Inter Activation Start2 p-Anisidine Product M-3-MPC (Target Molecule) Start2->Product Nucleophilic Attack Inter->Product Et3N / DCM Validation IR Checkpoint (C=O Shift) Inter->Validation Reagent SOCl2 / Reflux

Caption: Convergent synthesis of M-3-MPC via acid chloride activation with critical IR validation checkpoint.

Diagram 2: HDAC Inhibition Mechanism

This diagram details the competitive inhibition mechanism where M-3-MPC blocks the deacetylation of Histone H3.

Mechanism_Action Inhibitor M-3-MPC (Benzamide) Enzyme HDAC Active Site (Zn2+ Pocket) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex Enzyme->Complex Stabilization Substrate Acetylated Histone H3 Substrate->Enzyme Blocked Result Cell Cycle Arrest (G1 Phase) Complex->Result Downstream Signaling

Caption: M-3-MPC competes with acetylated histones for the HDAC Zinc pocket, leading to cell cycle arrest.

References

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54447022, Methyl 4-[methoxy(methyl)carbamoyl]benzoate. PubChem.[2][3] [Link]

  • National Institutes of Health. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate (CAS: 925088-20-6) is a functionalized benzoate derivative commonly used as an intermediate in medicinal chemistry. While often classified under generic GHS categories as an Irritant (H315, H319, H335) , its structural moieties (anisole and benzamide groups) suggest potential biological activity.

The Core Directive: In the absence of comprehensive long-term toxicological data (carcinogenicity/reproductive toxicity), treat this compound as a Potent Unknown (Occupational Exposure Band 3) . Your primary safety objective is the containment of solid particulates to prevent inhalation and surface cross-contamination.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the vector of exposure.[1]

Hazard DomainClassificationMechanism of Risk
Physical State Solid (Crystalline Powder)High Risk: Generation of airborne dust during weighing and transfer.
Inhalation STOT SE 3 (Resp.[2][3][4][5][6] Irritant)Fine particulates can bypass upper respiratory defenses; amide derivatives may possess sensitizing properties.
Dermal Skin Irritant (Cat 2)Lipophilic nature (benzoate ester) facilitates transdermal absorption.
Ocular Eye Irritant (Cat 2A)Mechanical abrasion from crystals + chemical irritation.

PPE Selection Matrix

Rationale: PPE is the last line of defense. The selection below prioritizes barrier integrity against fine organic dusts and solvent-solubilized forms.

A. Respiratory Protection

Standard Operation (In Fume Hood): No respirator required if sash is at proper height. Open Bench (Not Recommended) or Spill Cleanup:

  • Requirement: N95 or P100 Particulate Respirator.

  • Why: Surgical masks offer zero protection against chemical dust. A P100 filter captures 99.97% of airborne particles, essential if the powder becomes aerosolized.

B. Dermal Protection (Gloves)
  • Primary Layer: Nitrile (Minimum 4-5 mil thickness).

  • Secondary Layer (High Risk): If handling solutions in penetrating solvents (e.g., DCM, DMF), use Silver Shield/4H laminate liners under nitrile.

  • Why: Standard latex is permeable to many organic esters and offers poor chemical resistance. Nitrile provides superior breakthrough time for benzoate derivatives.

C. Ocular & Body Protection[6][8][9][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • Sleeves: Tyvek® arm sleeves are recommended when weighing >500mg to prevent cuff contamination.

Operational Protocols: From Storage to Synthesis

Phase 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Benzoate powders are prone to static charge and can "jump" or disperse unexpectedly.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique: Use a disposable anti-static weighing funnel. Do not use a flat spatula that allows powder to slide off; use a scoopula.

  • Solubilization: Add the solvent to the solid in the weighing vessel before transfer if possible, or wash the solid into the reaction flask. Transferring dry powder through a joint neck often leads to contamination of the ground glass joint.

Phase 2: Reaction Monitoring
  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon).

  • Sampling: When taking TLC/HPLC aliquots, assume the syringe needle is contaminated. Wipe with a Kimwipe soaked in acetone inside the hood before disposal.

Phase 3: Decontamination & Disposal
  • Solids: Wipe down the balance area with a surfactant-based cleaner (soap/water) first, then an organic solvent (Ethanol/Acetone).

    • Why: Cleaning with organic solvent first often spreads the lipophilic powder into a thin, invisible film rather than removing it. Surfactants lift the particles.

    • Waste: Segregate as Solid Hazardous Waste .

  • Liquids: Dispose of mother liquors and washes in Organic Solvent Waste . Do not pour down the drain.

Visual Workflow: Safe Handling Lifecycle

G Start Start: Risk Assessment PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE Check Engineering Check: Fume Hood Flow > 100 fpm PPE->Check Check->Start Fail (Fix Flow) Weigh Weighing: Use Anti-Static Gun Dissolve in Vessel Check->Weigh Pass React Reaction/Handling: Closed System Weigh->React Waste Disposal: Solid vs Liquid Segregation React->Waste Clean Decon: Surfactant Wipe -> Solvent Wipe React->Clean Clean->Waste

Figure 1: Operational workflow emphasizing the "Check" phase and the specific order of Decontamination.

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder gently (do not wet immediately, as this may increase absorption area).2. Wash with soap and copious water for 15 mins.3.[7][8] Remove contaminated clothing.[8]
Eye Contact Flush with eyewash station for 15 minutes.[6] Hold eyelids open. Seek medical attention immediately (particulates can cause corneal scratches).
Inhalation Move to fresh air.[3][4][7][8] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) 1. Dampen a paper towel with water (to prevent dust cloud).2. Lay over the spill.3. Scoop up damp material.[3] Do not dry sweep.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (29 CFR 1910.1450). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary: Benzamide Derivatives Safety Profile. (General Class Reference). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.